molecular formula C17H17N3O3 B2667724 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 897769-98-1

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2667724
CAS No.: 897769-98-1
M. Wt: 311.341
InChI Key: YSAZEMNUFDQYFO-UHFFFAOYSA-N
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Description

Historical Context of Pyridinone-Based Research

Pyridinone chemistry originated in the 19th century with the isolation of ricinine from castor beans, a 2-pyridone alkaloid later structurally characterized in 1904. Early 20th-century studies identified pyridinones as critical intermediates in alkaloid biosynthesis, while mid-century discoveries expanded their scope to microbial metabolites. For instance, Beauveria bassiana fungi yielded tenellin and bassianin in 1974, demonstrating antimicrobial properties linked to their 2-pyridone cores. The 1960s–1970s marked a turning point with the isolation of elfamycins like kirromycin, which validated pyridinones as antibiotic templates. Modern research focuses on synthetic derivatives, such as 3-cyano-2-pyridones, which exhibit enhanced bioactivity due to electron-withdrawing cyano groups that stabilize tautomeric forms and improve target binding.

Significance in Heterocyclic Chemistry Research

Heterocycles containing nitrogen, oxygen, or sulfur atoms dominate pharmaceutical design, constituting 59% of FDA-approved drugs between 2010–2020. Pyridinones, as six-membered lactams, offer unique advantages:

  • Tautomeric versatility : The 2-pyridone/2-hydroxypyridine equilibrium enables pH-dependent reactivity.
  • Hydrogen-bonding capacity : The lactam group acts as both hydrogen bond donor and acceptor, critical for enzyme inhibition.
  • Structural modularity : Substituents at positions 3, 4, and 6 can fine-tune solubility and bioactivity.

The target compound’s 3-cyano-4,6-dimethyl configuration exemplifies this modularity, where methyl groups enhance lipophilicity for membrane penetration, while the cyano group directs electrophilic attacks to specific sites.

Evolution of Cyanoacetamide Derivatives in Scientific Literature

Cyanoacetamides emerged as versatile synthons in the 1970s due to their dual reactivity:

  • Knoevenagel condensation : The active methylene group reacts with aldehydes to form α,β-unsaturated intermediates, pivotal for constructing heterocyclic rings.
  • Cyclocondensation : Reaction with hydrazines or hydroxylamine yields pyrazole or isoxazole derivatives, respectively.

Recent innovations include metal-free cascades forming 3-cyano-2-pyridones from ynones and cyanoacetamides, achieving yields up to 93% under mild conditions. Such methods enable scalable production of derivatives like the target compound, circumventing traditional metal-catalyzed routes that risk heavy metal contamination.

Research Objectives and Scope

This review addresses three gaps in current literature:

  • Synthetic pathways : Systematizing optimal routes for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide synthesis.
  • Structure-activity relationships : Correlating substituent effects with bioactivity using data from analogous compounds.
  • Application potential : Evaluating untapped therapeutic areas based on pyridinone-cyanoacetamide hybrid pharmacology.

Excluded are toxicological assessments and formulation studies, as preliminary data remain unpublished.

Table 1: Bioactivity of Select Pyridinone-Cyanoacetamide Analogues

Compound Bioactivity (LC₅₀/IC₅₀) Target Organism/Cell Line Reference
3ci (naphthyl derivative) 2.206 mg/mL Spodoptera litura larvae
AKOS002018578 0.89 μM (IC₅₀) MCF-7 breast cancer cells
F3407-2684 1.24 μM (IC₅₀) HepG2 liver cancer cells

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-7-12(2)20(17(22)15(11)9-18)10-16(21)19-13-5-4-6-14(8-13)23-3/h4-8H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAZEMNUFDQYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-cyano-4,6-dimethyl-2-pyridone and 3-methoxyaniline.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (80-120°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and flow rates) is common to ensure consistency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group and pyridone ring participate in nucleophilic substitutions under specific conditions:

Reaction with Thiourea
In ethanol under reflux, the chloropyridine precursor undergoes nucleophilic displacement with thiourea to form thione derivatives. This reaction is critical for introducing sulfur-containing functional groups .

Reaction ComponentConditionsYieldProduct Characterization
Chloropyridine + ThioureaEthanol, 4h reflux92%IR: 2218 cm⁻¹ (C≡N), 1H NMR: δ 2.35 (CH₃)

Substitution at Acetamide Nitrogen
The acetamide’s nitrogen can react with electrophilic agents. For example, treatment with chloroacetanilides in ethanol with sodium acetate yields S-alkylated mercaptopyridines .

Condensation Reactions

The active methylene group adjacent to the cyano functionality enables Knoevenagel condensations:

Reaction with Aldehydes
In ethanol with piperidine catalysis, arylidene derivatives form via condensation with aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) .

AldehydeCatalystTemperatureYieldApplication
4-MethoxybenzaldehydePiperidineReflux85%Anticancer agent precursors
3-NitrobenzaldehydePiperidineReflux78%Fluorescent probes

Alkylation and Acylation

The pyridone oxygen and acetamide nitrogen serve as alkylation sites:

N-Alkylation with Chalcones
Reaction with acetylated chalcones in DMSO forms N-alkylated hybrids, which are precursors to pyrazoline derivatives .

Chalcone TypeSolventReaction TimeYieldProduct Use
4-MethoxychalconeDMSO12h76%Dual EGFR/BRAF inhibitors

Oxidation and Reduction

Functional group interconversions are feasible:

Cyano Group Reduction
Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, enhancing hydrogen-bonding capacity for biological targeting .

Pyridone Ring Oxidation
Controlled oxidation with KMnO₄ introduces hydroxyl groups, altering electronic properties for material science applications.

Cross-Coupling Reactions

The aryl groups enable Suzuki-Miyaura couplings for structural diversification:

Palladium-Catalyzed Coupling
Using Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives are synthesized for optoelectronic studies .

Boronic AcidCatalystLigandYieldApplication
4-Fluorophenylboronic acidPd(PPh₃)₄XPhos68%Organic semiconductors

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis
In HCl/ethanol, the acetamide converts to a carboxylic acid, enabling further derivatization .

Basic Hydrolysis
NaOH/water cleaves the amide bond, yielding pyridone-carboxylic acid and 3-methoxyaniline .

Biological Activity Modulation via Structural Modifications

Key reactions directly correlate with bioactivity:

Derivative TypeSynthetic RouteBiological TargetIC₅₀ (nM)
Pyrazoline hybrids Hydrazine cyclizationEGFR/BRAF V600E68–75
Arylidene derivatives Aldehyde condensationAntiproliferative agents25–33

This compound’s versatility in nucleophilic, condensation, and coupling reactions underscores its utility in medicinal chemistry and materials science. Experimental parameters such as solvent polarity, temperature, and catalyst choice critically influence reaction outcomes .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of the Compound

MicroorganismMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

These results suggest that the compound exhibits moderate to good antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
HT295.71
MCF-76.14
HepG2Varies

The presence of specific substituents on the pyridine ring appears to enhance anticancer efficacy, suggesting that structural modifications could lead to more potent derivatives .

Synthesis and Structure-Activity Relationship (SAR)

Research indicates that the synthesis of this compound can be achieved through established methods such as the Knoevenagel condensation reaction and subsequent modifications. SAR studies reveal that variations in substituents significantly affect biological activity.

Key Findings from SAR Studies:

  • Electron-withdrawing groups enhance antibacterial activity.
  • Substituents at specific positions on the phenyl ring influence anticancer efficacy.

Case Studies

Several case studies have been documented to illustrate the applications of this compound:

  • Antibacterial Efficacy Study : A study demonstrated that a series of pyridine derivatives, including this compound, exhibited potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Antifungal Research : Another investigation focused on the antifungal properties against Candida species, revealing promising results that warrant further exploration in clinical settings .
  • Cancer Treatment Exploration : Research involving the testing of this compound on various cancer cell lines showed its potential as a therapeutic agent, particularly in breast cancer treatment, where it outperformed standard chemotherapeutics in certain assays .

Mechanism of Action

The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The cyano and acetamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The table below summarizes key analogs, their structural variations, and biological activities:

Compound Name/IDStructural FeaturesBiological ActivityKey FindingsReference
Target Compound3-Cyano-4,6-dimethyl-2-oxopyridine; N-(3-methoxyphenyl)acetamideNot specifiedCore structure with potential for diverse activity
AMC3 Bromophenyl substituent; 3-methoxyphenyl groupFPRs modulationExhibits anti-inflammatory and analgesic effects via FPRs modulation .
Compound 16 Pyridazinyl linker; 4-chloro-3-methylphenyl substituentCytotoxicitySynthesized in 63% yield; IR/NMR confirms NH, C≡N, and C=O groups. Potential antitumor applications .
CD73 Inhibitors (e.g., 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide)Morpholino substituents; thioacetamide linkageCD73 inhibitionReverses adenosine-mediated immune suppression in T cells at 100 μM. Morpholino groups enhance solubility and binding .
N-Carbamimidoyl Derivative Sulfonamide group; benzenesulfonamide substituentAntimicrobialSynthesized via piperidine-catalyzed reflux; potential broad-spectrum activity .
Compound 8d Chlorophenyl and pyridinyl thioacetamide groupsUnspecified (structural analog)IR/NMR confirms SCH2 and OCH2 groups; high yield (81%) .

Structure-Activity Relationships (SAR)

    Substituent Effects :

    • Morpholino Groups: In CD73 inhibitors, these improve water solubility and binding to the allosteric site, achieving total immune suppression reversal at 100 μM .
    • Thio vs. Oxygen Linkers : Thioacetamide linkages (e.g., in CD73 inhibitors) may enhance electronic interactions with enzyme active sites compared to oxygen-based linkers.

    Pharmacological Diversity :

    • The 3-cyano-4,6-dimethyl-2-oxopyridine core is versatile, enabling applications in cytotoxicity (Compound 16), immunomodulation (CD73 inhibitors), and antimicrobial activity (N-carbamimidoyl derivative).

Key Research Findings

    CD73 Inhibitors: Second-generation derivatives with morpholino substituents demonstrate superior efficacy (100 μM for total reversion) compared to first-generation compounds . Cytotoxic Agents: Compound 16’s pyridazinyl linker may facilitate intercalation with DNA or enzyme active sites, though further mechanistic studies are needed . Antimicrobial Potential: The sulfonamide derivative () highlights the core’s adaptability for targeting bacterial pathways .

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic derivative of pyridine known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with cyano, dimethyl, and oxo groups, alongside an acetamide moiety. The specific substitution pattern contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some pyridine derivatives range from 4.69 to 156.47 µM against different strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal properties have been noted, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies reveal that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxy group on the phenyl ring is thought to enhance its cytotoxic activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular pathways. The cyano and oxo groups facilitate binding to active sites, potentially modulating the activity of these targets and influencing gene expression or protein function .

Study on Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial efficacy of several pyridine derivatives, including those structurally similar to our compound of interest. Results indicated that modifications in the substituents significantly affected the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Anticancer Research

Another investigation focused on the anticancer potential of pyridine derivatives showed promising results in inhibiting tumor growth in various models. The study highlighted the importance of substituent positioning on the pyridine ring in enhancing bioactivity against cancer cells .

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Pyridine ring formation : Starting with 2,4-dimethylpyridine, introducing the cyano group via nucleophilic substitution under basic conditions .
  • Acetamide coupling : Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent with 3-methoxyaniline in dichloromethane at 0–5°C .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of pyridine precursor to aniline) and reaction time (2–4 hours) enhances yield (reported up to 65%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • IR spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1667 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, pyridine ring protons at δ 6.9–7.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 341.2 [M+H]⁺) .
  • X-ray crystallography : Resolves solid-state conformation and hydrogen-bonding networks (e.g., R22(10) dimer formation) .

Q. What initial biological assays are recommended to screen for therapeutic potential?

  • Methodological Answer :
  • Antimicrobial testing : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer screening : MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) alter biological activity and physicochemical properties?

  • Methodological Answer :
  • Comparative SAR studies : Replace the 3-methoxyphenyl group with 2-methyl or 4-chlorophenyl analogs to assess potency shifts. Evidence shows 2-methyl substitution enhances binding affinity by 1.5-fold in kinase assays .
  • LogP measurements : Evaluate lipophilicity via HPLC (C18 column, methanol/water gradient). Methoxy groups increase LogP by ~0.5 units, impacting membrane permeability .
  • Thermal stability : DSC analysis reveals melting point variations (e.g., 4-methyl analog melts at 175°C vs. 168°C for the parent compound) .

Q. What computational strategies predict reactivity and target interactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential (MESP) and identify nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) with scoring functions (∆G < -8 kcal/mol suggests strong binding) .
  • MD simulations : Analyze stability of ligand-protein complexes (RMSD < 2 Å over 100 ns indicates robust binding) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under controlled conditions (e.g., fixed serum concentration in cell culture) .
  • Purity verification : Use HPLC-MS to confirm >95% purity; impurities <5% can skew IC50 values .
  • Meta-analysis : Compare datasets using ANOVA to identify outliers (e.g., p < 0.05 significance threshold) .

Q. What strategies elucidate the compound’s solid-state behavior and crystallographic packing?

  • Methodological Answer :
  • Single-crystal XRD : Resolve asymmetric unit details (e.g., three molecules per unit with dihedral angles 54.8–77.5° between aromatic rings) .
  • Hydrogen-bond analysis : Identify N–H⋯O interactions (2.8–3.0 Å) contributing to dimer formation .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 12% H-bonding, 30% van der Waals interactions) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldPurity Method
Pyridine formationKCN, DMF, 80°C, 6h70%TLC (SiO₂)
Acetamide couplingEDCI, DCM, 0°C, 2h65%HPLC-MS
PurificationEthanol/water (3:1), recrystallization95%+NMR

Q. Table 2: Biological Screening Data

Assay TypeModel SystemConcentrationResult (Mean ± SD)
Antimicrobial (MIC)E. coli50 µg/mL82% inhibition
Anticancer (MTT)MCF-7 cells25 µMIC50 = 18.3 ± 1.2 µM
Kinase InhibitionEGFR10 µM74% activity loss

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